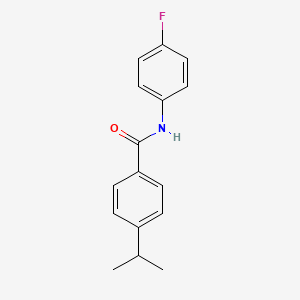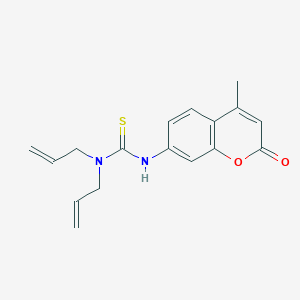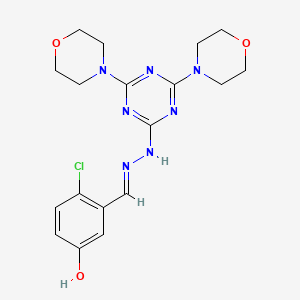![molecular formula C19H17F3N2 B5882883 2-[2-(trifluoromethyl)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5882883.png)
2-[2-(trifluoromethyl)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(trifluoromethyl)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects. This compound belongs to the beta-carboline family and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-[2-(trifluoromethyl)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline is not fully understood. However, it has been suggested that this compound acts as an antioxidant and modulates various signaling pathways in the body. It has also been found to interact with the GABAergic system, which is involved in the regulation of anxiety and mood.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the body. This compound has also been found to enhance cognitive function and memory retention. Additionally, it has been studied for its potential use in the treatment of cancer due to its anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[2-(trifluoromethyl)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline in lab experiments is its potential therapeutic effects. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its complex synthesis process. This can make it difficult to obtain large quantities of the compound for use in experiments.
Orientations Futures
There are several future directions for the study of 2-[2-(trifluoromethyl)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline. One potential direction is the development of new drugs based on this compound. It has been found to exhibit various therapeutic effects, making it a promising candidate for the development of new treatments for neurodegenerative diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other signaling pathways in the body.
Méthodes De Synthèse
The synthesis of 2-[2-(trifluoromethyl)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline is a multi-step process that involves several chemical reactions. The most common method for synthesizing this compound involves the condensation of tryptamine and 2-(trifluoromethyl)benzaldehyde in the presence of a catalyst. The resulting product is then reduced with sodium borohydride to obtain the final product.
Applications De Recherche Scientifique
2-[2-(trifluoromethyl)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline has been extensively studied for its potential therapeutic effects. It has been found to exhibit neuroprotective, anti-inflammatory, and anti-cancer properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-[[2-(trifluoromethyl)phenyl]methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2/c20-19(21,22)16-7-3-1-5-13(16)11-24-10-9-15-14-6-2-4-8-17(14)23-18(15)12-24/h1-8,23H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKFQDKVPSXHNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)CC4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5882808.png)
![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5882814.png)


![2-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5882823.png)
![7-[(2-chloro-4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5882826.png)
![N-{4-[(diethylamino)carbonyl]phenyl}-2-ethoxybenzamide](/img/structure/B5882831.png)
![4-ethyl-7-[(4-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5882839.png)
![4-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]hydrazono}-4-phenylbutanoic acid](/img/structure/B5882843.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5882846.png)

![2-({N-[(4-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid](/img/structure/B5882857.png)
![3-methyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B5882864.png)
